molecular formula C19H20N2O B3062295 Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-methyl- CAS No. 22012-06-2

Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-methyl-

Cat. No.: B3062295
CAS No.: 22012-06-2
M. Wt: 292.4 g/mol
InChI Key: ZCCUIFWJESTQQQ-UHFFFAOYSA-N
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Description

1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine is a compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a heterocyclic seven-membered oxepine ring with one double bond and an oxygen heteroatom, along with benzene rings attached at specific positions

Preparation Methods

The synthesis of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers, which are then subjected to an intramolecular McMurry reaction using TiCl4/Zn in THF to yield the dibenzo[b,f]oxepin scaffold . This method is efficient and provides good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve solvents like THF or ethanol and controlled temperatures.

    Major Products: The major products formed depend on the specific reaction but can include oxidized or reduced derivatives, substituted aromatic compounds, and other functionalized derivatives

Scientific Research Applications

Comparison with Similar Compounds

1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine lies in its specific structural features and the presence of the piperazine moiety, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

22012-06-2

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzo[b][1]benzoxepin-5-yl-4-methylpiperazine

InChI

InChI=1S/C19H20N2O/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3

InChI Key

ZCCUIFWJESTQQQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42

22012-06-2

Origin of Product

United States

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